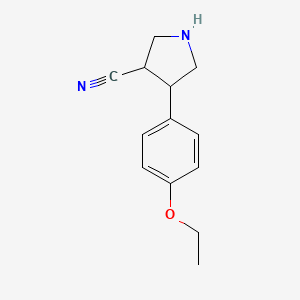

4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile

Descripción general

Descripción

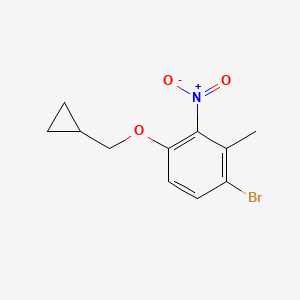

“4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile” is a chemical compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol. It belongs to the class of pyrrolidine derivatives .

Synthesis Analysis

The synthesis of pyrrolidine derivatives involves various methods. One efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . Another method involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle used widely by medicinal chemists . The structure of pyrrolidine derivatives is characterized by sp3-hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For instance, a chiral amine-derived iridacycle complex catalyzes a highly economical borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines . Another reaction involves the combination of a nickel catalyst and benzaldehyde, enabling C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .Aplicaciones Científicas De Investigación

Antiviral Applications

Research on azafluorene derivatives, including compounds structurally similar to 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile, has shown promise in the synthesis of inhibitors targeting SARS-CoV-2 RdRp. Through molecular docking analysis, these compounds demonstrate potential as COVID-19 therapeutic agents, emphasizing the relevance of such structures in antiviral research (Venkateshan et al., 2020).

Antimicrobial Activity

Pyrrolidine-3-carbonitrile derivatives have been evaluated for their antimicrobial activities, revealing the structural versatility of these compounds for developing new antibacterial agents. The structural derivatization of these molecules plays a crucial role in their biological activity, highlighting their potential in combating microbial resistance (El-Mansy et al., 2018).

Material Science and Chemistry

In material science, pyrrolidine-3-carbonitrile derivatives have been employed in the synthesis of metal complexes with potential applications in various fields, including catalysis and material synthesis. These complexes exhibit significant biological activities, further expanding the utility of such compounds in scientific research (Zaky & Fekri, 2018).

Optical Properties and Non-Linear Optics

The study of 4-(4'-Diethylaminophenyl)-6-(4-methoxyphenyl)-(2-pyrrolidin-1-yl)-pyridine-3-carbonitrile and related compounds has contributed to understanding the non-linear optical properties of organic materials. This research is crucial for the development of new materials for optical applications, showcasing the importance of pyrrolidine-3-carbonitrile derivatives in advancing optical technology (Palani et al., 2004).

Direcciones Futuras

Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the research and development of these compounds could involve exploring the pharmacophore space due to sp3-hybridization, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .

Mecanismo De Acción

Target of Action

The compound contains a pyrrolidine ring, which is a common structure in many bioactive compounds . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors , which suggests that “4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile” could potentially interact with various biological targets.

Mode of Action

The exact mode of action would depend on the specific targets this compound interacts with. Generally, compounds with a pyrrolidine ring can influence the function of their target proteins, leading to changes in cellular processes .

Biochemical Pathways

Without specific information on the targets of “4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile”, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives have been associated with a wide range of biological activities .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effects. Heterocyclic compounds like pyrrolidines are often used in drug design due to their ability to modify physicochemical parameters and optimize ADME/Tox results .

Result of Action

The molecular and cellular effects of “4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile” would depend on its specific targets and mode of action. Given the diversity of biological activities associated with pyrrolidine derivatives , this compound could potentially have a wide range of effects.

Propiedades

IUPAC Name |

4-(4-ethoxyphenyl)pyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-16-12-5-3-10(4-6-12)13-9-15-8-11(13)7-14/h3-6,11,13,15H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLKHJRPBMCSBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CNCC2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-fluorocyclopentyl)methyl]cycloheptanamine](/img/structure/B1531849.png)

![1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl butyrate](/img/structure/B1531850.png)

![12-(Cyclopropylmethyl)-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1531851.png)

![[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methylmethanamine](/img/structure/B1531853.png)

![tert-butyl (3R,4R)-3-hydroxy-4-[(4-hydroxyphenyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1531858.png)

![(3R,4R)-4-[(4-fluorophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1531859.png)

![Phenyl[(3,3,3-trifluoro-2-hydroxypropyl)sulfanyl]methanone](/img/structure/B1531861.png)

![N-[(1R,2R)-2-fluorocyclohexyl]-3-methylaniline](/img/structure/B1531862.png)

![[1-(5-Bromothiophen-2-ylmethyl)piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1531864.png)

![1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1531868.png)